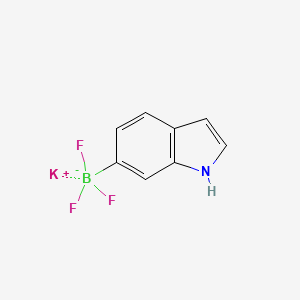

Potassium trifluoro(1H-indol-6-yl)borate

Descripción

Historical Development and Contemporary Significance of Organotrifluoroborates

First reported in the 1960s, organotrifluoroborate salts were initially regarded as chemical curiosities. rsc.org Their emergence as mainstream synthetic reagents began in the mid-1990s, largely through the work of Vedejs and others, who developed practical synthetic methods. nih.gov A pivotal moment in their history was the discovery of their utility in the Suzuki-Miyaura cross-coupling reaction. nih.gov

Unlike their boronic acid counterparts, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), potassium organotrifluoroborates are discrete, monomeric species. nih.govnih.gov This characteristic allows for precise stoichiometric control in chemical reactions. nih.gov They are typically crystalline, air-stable, and moisture-stable solids that can be stored for extended periods without significant degradation, a stark contrast to the often-unstable nature of other organometallic reagents like organostannanes or some boronic acids. nih.govnih.govnih.govbldpharm.com

The general synthesis of potassium organotrifluoroborates is straightforward and cost-effective, often involving the reaction of a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2). nih.govresearchgate.net This ease of preparation and enhanced stability have made them indispensable tools in organic synthesis. nih.govlibretexts.org

In contemporary organic synthesis, organotrifluoroborates are celebrated for their broad utility in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govnih.govlibretexts.org They are competent nucleophiles in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, and have been successfully employed with a wide range of coupling partners including aryl, heteroaryl, alkenyl, and alkyl halides and triflates. nih.govnih.govlibretexts.orged.ac.uksigmaaldrich.comacs.org The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids, which often leads to higher yields and cleaner reaction profiles. nih.gov Their utility extends beyond cross-coupling to rhodium-catalyzed additions, radical reactions, and the synthesis of functionalized materials. bldpharm.comresearchgate.net

Strategic Importance of Indole-Derived Building Blocks in Chemical Synthesis

The indole (B1671886) scaffold is a bicyclic aromatic heterocycle that is a cornerstone of medicinal chemistry and natural product synthesis. researchgate.netlookchem.com It is a privileged structure, meaning it is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Famous examples include the neurotransmitter serotonin, the hormone melatonin, the anti-inflammatory drug indomethacin, and the vinca (B1221190) alkaloid anticancer agents vincristine (B1662923) and vinblastine. acs.orgjournaloms.com The prevalence of the indole core in such a diverse array of bioactive molecules underscores its strategic importance as a synthetic target and building block. researchgate.net

The strategic value of indole derivatives stems from their versatile chemical properties. The indole ring system can participate in a wide range of chemical transformations, allowing for functionalization at various positions (N-1, C-2, C-3, and on the benzene (B151609) ring). journaloms.com This structural flexibility enables chemists to fine-tune the steric and electronic properties of indole-containing molecules, which is crucial for optimizing drug-like properties and biological activity.

In chemical synthesis, indole-derived building blocks are used to construct complex molecular architectures. nih.gov Methods for the synthesis of functionalized indoles are numerous and continually evolving, ranging from classic named reactions like the Fischer, Bischler, and Madelung syntheses to modern transition-metal-catalyzed methods. journaloms.com The introduction of functional groups, such as a boronic acid or trifluoroborate at a specific position, transforms the indole into a versatile coupling partner, enabling its incorporation into larger molecules through powerful bond-forming reactions like the Suzuki-Miyaura coupling. nih.govnih.gov This approach is fundamental to modern drug discovery programs and the synthesis of novel organic materials. lookchem.com

Research Landscape and Potential Avenues for Potassium Trifluoro(1H-indol-6-yl)borate

While the broader classes of organotrifluoroborates and indole derivatives are extensively studied, specific research focused solely on Potassium trifluoro(1H-indol-6-yl)borate is limited. However, its existence is confirmed by its commercial availability and assigned CAS number. libretexts.org Based on established synthetic methodologies for analogous compounds, its preparation and potential applications can be reliably inferred.

Synthesis: The most probable synthetic route to Potassium trifluoro(1H-indol-6-yl)borate involves a two-step sequence. The first step is the synthesis of the precursor, 1H-indol-6-ylboronic acid or its corresponding ester (e.g., a pinacol (B44631) ester). This can be achieved through several methods, including:

Miyaura Borylation: Palladium-catalyzed cross-coupling of 6-haloindoles (e.g., 6-bromoindole (B116670) or 6-iodoindole) with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

C-H Borylation: Direct, iridium- or rhodium-catalyzed borylation of an N-protected indole, although controlling regioselectivity to favor the C6 position can be challenging. nih.gov

Halogen-Metal Exchange: Reaction of a 6-haloindole with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching with a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. nih.gov

Once the indolylboronic acid or its ester is obtained, the second step is its conversion to the corresponding potassium trifluoroborate salt by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂). researchgate.netlookchem.com

Properties and Potential Applications: Potassium trifluoro(1H-indol-6-yl)borate is expected to be a stable, crystalline solid, sharing the favorable handling properties of other aryltrifluoroborates. nih.gov Its strategic value lies in its potential as a coupling partner in palladium-catalyzed reactions. It serves as a nucleophilic source of the 1H-indol-6-yl moiety, a crucial fragment in various biologically active molecules.

Potential research avenues for this compound include:

Suzuki-Miyaura Coupling: Its primary application would be in Suzuki-Miyaura cross-coupling reactions with a diverse range of aryl and heteroaryl halides or triflates. This would provide a direct route to 6-arylindoles and 6-heteroarylindoles, which are scaffolds of significant interest in medicinal chemistry.

Synthesis of Natural Product Analogues: Many natural products contain a C6-substituted indole core. This reagent could serve as a key building block in the total synthesis or derivatization of such compounds.

Development of Novel Catalytic Methods: While it may not be effective in all catalytic systems—for instance, one study found that potassium trifluoroborate derivatives of indoles were not effective coupling partners under their specific Ru-catalyzed C-H arylation conditions nih.gov—exploring its reactivity with other transition metals (e.g., nickel, copper) or under different catalytic paradigms (e.g., photoredox catalysis) could unveil new synthetic transformations.

The compound's ability to deliver the indole-6-yl unit while being stable and easy to handle makes it a valuable tool for constructing complex molecules, meriting further investigation into its reactivity and scope in advanced organic synthesis.

Interactive Data Tables

Table 1: Physicochemical Properties of Potassium Trifluoro(1H-indol-6-yl)borate

| Property | Value | Source |

| CAS Number | 1111733-01-7 | libretexts.org |

| Molecular Formula | C₈H₇BF₃KN | Calculated |

| Molecular Weight | 225.05 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds nih.gov |

| Stability | Expected to be air and moisture stable | Inferred from general organotrifluoroborate properties nih.govnih.gov |

Table 2: Comparison of Boron Reagents in Organic Synthesis

| Reagent Type | General Structure | Key Advantages | Key Disadvantages |

| Boronic Acids | R-B(OH)₂ | Widely available, well-studied reactivity. | Can dehydrate to form boroxines, sometimes unstable to purification and storage, protodeboronation can be a side reaction. nih.govsigmaaldrich.com |

| Boronic Esters (e.g., Pinacol) | R-B(O-CR'₂)₂ | Generally stable, good for purification. ed.ac.uk | Adds cost and reduces atom economy due to the diol protecting group. nih.gov |

| Organotrifluoroborates | K⁺[R-BF₃]⁻ | Monomeric, crystalline, highly stable to air and moisture, resistant to protodeboronation. nih.govnih.govnih.govbldpharm.com | Requires an aqueous base for activation in Suzuki-Miyaura coupling; hydrolysis to the boronic acid is often the first step in the catalytic cycle. nih.gov |

Propiedades

IUPAC Name |

potassium;trifluoro(1H-indol-6-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3N.K/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-5,13H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRROZIXUXOCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C=CN2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111733-01-7 | |

| Record name | Borate(1-), trifluoro-1H-indol-6-yl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111733-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Potassium Trifluoro 1h Indol 6 Yl Borate Derivatives

Preparation of Indole-Boronic Acid Precursors

The synthesis of potassium trifluoro(1H-indol-6-yl)borate typically begins with the formation of an indole-boronic acid or a related boronate ester. These precursors are crucial intermediates that are subsequently converted to the target trifluoroborate salt.

Directed Borylation Strategies for Indole (B1671886) Scaffolds

Direct C-H borylation of the indole nucleus is a powerful and atom-economical method for introducing a boron moiety. The regioselectivity of this transformation is a significant challenge due to the presence of multiple reactive C-H bonds on the indole ring. researchgate.net To address this, directed borylation strategies have been developed, where a directing group installed on the indole nitrogen guides the borylation to a specific position. researchgate.netrsc.org

For instance, N-acyl groups can direct borylation to the C7 position of the indole. researchgate.netnih.gov Similarly, the use of N-heterocyclic directing groups, such as pyridines, pyrimidines, thiazoles, and benzoxazoles, can control the selectivity between the C2 and C7 positions. rsc.org Six-membered heterocyclic directing groups generally favor C2 borylation, while five-membered heterocycles tend to direct the reaction to the C7 position. rsc.org

Metal-catalyzed reactions, particularly with iridium catalysts, are also widely employed for the directed C-H borylation of indoles, often proceeding with high regioselectivity under steric control. nih.gov Nickel-catalyzed methods have also emerged, offering a traceless directing group strategy for C3-selective borylation. organic-chemistry.org In this approach, an in-situ-generated N-boryl group directs the borylation to the C3 position before being readily cleaved. organic-chemistry.org

Scope and Limitations of Indole Functionalization for Boronic Acid Formation

The functionalization of indoles for boronic acid formation encompasses a range of methods beyond directed C-H borylation. Traditional approaches often involve a halogen-metal exchange on a pre-functionalized halo-indole, followed by reaction with a boron electrophile. nih.gov Miyaura borylation, a palladium-catalyzed cross-coupling reaction of a halo-indole with a diboron (B99234) reagent, is another common and effective strategy. nih.gov

The scope of these methods is broad, tolerating a variety of functional groups on the indole ring. However, limitations exist. The inherent reactivity of the indole nucleus, particularly the pyrrolic ring, can lead to side reactions and challenges in achieving the desired regioselectivity, especially for the synthesis of the 6-borylated isomer. researchgate.net The synthesis of specific indolylboronic acids, such as indole-6-boronic acid, often requires multi-step sequences starting from appropriately substituted indoles. sigmaaldrich.comthermofisher.comfishersci.ca

Conversion to Potassium Trifluoro(1H-indol-6-yl)borate

Once the indole-boronic acid or boronate ester precursor is obtained, it is converted to the more stable and easily handleable potassium trifluoroborate salt.

Stoichiometric Fluorination Procedures (e.g., Utilizing KHF2)

The most common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgdf-chemicals.comnih.gov This reaction is typically carried out in a mixture of methanol (B129727) and water, leading to the precipitation of the trifluoroborate salt. orgsyn.org The process is generally high-yielding and provides a product that is stable to air and moisture, making it convenient for storage and subsequent use. orgsyn.orgnih.govsigmaaldrich.com

The use of KHF₂ is advantageous due to its low cost and ready availability. nih.gov However, care must be taken as it is corrosive and can release hydrofluoric acid in the presence of water, potentially etching glassware. orgsyn.orgdf-chemicals.com The resulting potassium organotrifluoroborates are tetracoordinated monomeric species, which contributes to their enhanced stability compared to the corresponding boronic acids. sigmaaldrich.com

Below is a table summarizing the conversion of various organoboronic acids to their corresponding potassium trifluoroborates using KHF₂.

| Organoboronic Acid Precursor | Product | Reagent | Typical Yield | Reference |

| 1-Naphthaleneboronic acid | Potassium 1-Naphthyltrifluoroborate | KHF₂ | 89% | orgsyn.org |

| Arylboronic acids | Potassium Aryltrifluoroborates | KHF₂ | High | researchgate.net |

| Alkylboronic acids | Potassium Alkyltrifluoroborates | KHF₂ | High | nih.gov |

| Halomethylboronic acids | Potassium Halomethyltrifluoroborates | KHF₂ | 78-89% | nih.gov |

Catalytic Borylation Approaches and their Application to Indole Systems (e.g., Copper-Mediated)

While the stoichiometric conversion with KHF₂ is prevalent, catalytic methods for the synthesis of organoboron compounds, which can then be converted to trifluoroborates, are also of significant interest. Copper-catalyzed borylation reactions have emerged as a cost-effective and environmentally friendly alternative to methods using more precious metals. nih.govrsc.org

These copper-catalyzed reactions can be applied to a variety of substrates, including aryl chlorides and alkynes. nih.govrsc.org The in-situ-generated copper-boryl species is a key intermediate in these transformations. nih.gov While direct copper-catalyzed synthesis of potassium trifluoro(1H-indol-6-yl)borate is not extensively documented, the borylated indole intermediates produced through these catalytic methods can subsequently be converted to the desired trifluoroborate salt.

Optimization of Synthetic Pathways and Process Intensification

The table below highlights different strategies for process intensification in the synthesis of borylated indoles.

| Strategy | Description | Potential Advantages |

| Microreactors/Flow Chemistry | Conducting reactions in small, continuous-flow systems. | Better temperature control, enhanced mixing, improved safety, scalability. youtube.com |

| Advanced Catalysis | Utilizing highly active and selective catalysts (e.g., Ni, Cu). | Milder reaction conditions, lower catalyst loading, improved functional group tolerance. organic-chemistry.orgrsc.org |

| One-Pot Syntheses | Combining multiple reaction steps into a single operation. | Reduced workup and purification steps, increased efficiency, less solvent waste. nih.govorganic-chemistry.org |

| Alternative Energy Sources | Employing microwave or ultrasound irradiation. | Accelerated reaction rates, potentially higher yields. mdpi.com |

Investigation of Reactivity Profiles and Mechanistic Insights for Potassium Trifluoro 1h Indol 6 Yl Borate

Comparative Reactivity Analysis of Potassium Trifluoro(1H-indol-6-yl)borate

The reactivity of potassium trifluoro(1H-indol-6-yl)borate is influenced by its inherent electronic properties and structural characteristics, which distinguish it from other classes of organoboron reagents.

Potassium organotrifluoroborates, including the indol-6-yl variant, are tetracoordinate 'ate' complexes. This structure renders them less reactive in transmetalation steps compared to their tricoordinate boronic acid or boronate ester analogs, as the boron center is less Lewis acidic. nih.gov However, under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions, the trifluoroborate is thought to slowly hydrolyze to form the more reactive boronic acid or a related boronate species in situ. This slow release can be advantageous, minimizing side reactions like protodeboronation and homocoupling that can plague the more sensitive boronic acids. nih.gov

In practice, indolyltrifluoroborates have been shown to be superior nucleophilic partners in certain cross-coupling reactions compared to their corresponding boronic acids, leading to higher product yields. nih.gov This enhanced performance can be attributed to their greater stability, which prevents degradation before the catalytic cycle begins, and potentially to a more favorable transmetalation pathway under specific reaction conditions. The increased nucleophilicity of potassium organotrifluoroborates compared to organoboranes and boronic acid derivatives has been noted as a significant advantage. nih.gov

For instance, the Suzuki-Miyaura cross-coupling of potassium 1H-indol-6-yltrifluoroborate with various aryl halides demonstrates excellent reactivity, affording high yields of the corresponding biaryl products. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling Yields of Potassium 1H-Indol-6-yltrifluoroborate nih.gov

The reactivity of indolylboron reagents is governed by a combination of electronic and steric effects. The indole (B1671886) ring is an electron-rich π-system, which generally enhances the nucleophilicity of the organoboron species and facilitates the transmetalation step in cross-coupling reactions. However, the position of the boron substituent on the indole ring is crucial.

Steric hindrance around the carbon-boron bond can significantly impact reaction rates. nih.gov While the 6-position of the indole is relatively unhindered compared to positions closer to the pyrrole (B145914) ring junction (e.g., the 7-position), bulky substituents on either the indole nitrogen or the coupling partner can slow down the reaction. The choice of palladium catalyst and, critically, the associated phosphine (B1218219) ligands can mitigate some steric challenges. Bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination, helping to drive the catalytic cycle forward even with sterically demanding substrates. nih.gov

Elucidation of Reaction Mechanisms

The mechanistic pathways for the transformation of potassium trifluoro(1H-indol-6-yl)borate are generally understood within the broader context of the Suzuki-Miyaura reaction, though specific nuances related to the indole moiety are critical.

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. nih.gov Two primary pathways are generally considered for organotrifluoroborates.

Path A (Boronate Pathway): The trifluoroborate salt is hydrolyzed by the base (e.g., carbonate or phosphate) to form a trihydroxyborate ([R-B(OH)₃]⁻) or a boronic acid (R-B(OH)₂). This species then reacts with the palladium(II) halide complex (Ar-Pd-L₂-X) to transfer the indolyl group to the palladium center. nih.gov

Path B (Palladium Hydroxide (B78521) Pathway): The palladium(II) halide complex first reacts with the base to form a palladium(II) hydroxide complex (Ar-Pd-L₂-OH). This more nucleophilic palladium species then reacts with the neutral boronic acid (formed from hydrolysis of the trifluoroborate) to facilitate transmetalation. nih.gov

Experimental and computational studies suggest that either pathway can be dominant depending on the specific reaction conditions, substrates, and ligands used. nih.gov For electron-rich heteroaryl systems like indole, the transmetalation is generally efficient.

The choice of palladium precursor and ligand is critical for successful cross-coupling. Catalysts like Pd(OAc)₂ or preformed palladium-phosphine complexes are commonly used. nih.govnih.gov The ligands stabilize the palladium center, influence its reactivity, and control the rates of oxidative addition, transmetalation, and reductive elimination. For heteroaryltrifluoroborates, bulky and electron-rich phosphine ligands such as RuPhos and SPhos have proven effective. nih.gov

For weakly nucleophilic organotrifluoroborates, ancillary additives can significantly accelerate the reaction. Silver(I) salts, such as silver(I) oxide (Ag₂O), are known to promote transmetalation. researchgate.netbeilstein-journals.org The proposed role of the silver(I) ion is to act as a halide scavenger or a Lewis acid. It can polarize the palladium-halide bond in the ArPdLₙX intermediate, creating a more electrophilic palladium center ([ArPdLₙ]⁺) that is more susceptible to attack by the weakly nucleophilic borate (B1201080). researchgate.netbeilstein-journals.org This strategy is particularly useful for challenging couplings involving electron-poor or sterically hindered partners.

Table 2: Effect of Silver(I) Additives on Transmetalation beilstein-journals.org

The choice of solvent plays a multifaceted role in the cross-coupling of potassium trifluoro(1H-indol-6-yl)borate. Protic solvents, particularly in combination with an aqueous base, are necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid/boronate species. organic-chemistry.org Common solvent systems include mixtures of organic solvents like THF, isopropanol, or toluene (B28343) with water. nih.govorganic-chemistry.org

The polarity of the solvent can also influence the rates of the individual steps in the catalytic cycle. More polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. nih.gov However, the effect is complex and does not always correlate directly with the solvent's dielectric constant, suggesting that specific solvent-solute interactions are also important. nih.gov Kinetic studies on Suzuki-Miyaura reactions show that the reaction rate is dependent on the concentrations of the catalyst, substrates, and base. The transmetalation step is frequently turnover-limiting, and its rate is highly sensitive to the nature of the borate, the electrophile, the ligands, and the solvent system. nih.gov

Theoretical and Computational Chemistry for Mechanistic Understanding

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as coupling partners has gained significant traction due to their enhanced stability and reactivity compared to other boronic acid derivatives. upenn.edu A deeper understanding of the reaction mechanisms, including the behavior of specific substrates like Potassium trifluoro(1H-indol-6-yl)borate, can be achieved through theoretical and computational chemistry. These methods provide invaluable insights into the intricate details of reaction pathways, intermediates, and transition states that are often challenging to observe experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling. DFT calculations allow for the modeling of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net For the Suzuki-Miyaura reaction of a heteroaryltrifluoroborate like Potassium trifluoro(1H-indol-6-yl)borate, the catalytic cycle, typically catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: This initial step involves the reaction of the palladium(0) catalyst with an aryl halide. DFT studies on similar systems have shown that the nature of the phosphine ligand on the palladium center plays a crucial role in the energy barrier of this step. nih.gov

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. DFT calculations can determine the energy barrier for this step, which is typically lower than that of transmetalation.

A hypothetical DFT study on the Suzuki-Miyaura coupling of Potassium trifluoro(1H-indol-6-yl)borate with an aryl bromide could yield data such as that presented in the table below. This data, while illustrative, reflects the type of information obtained from such computational investigations.

| Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

|---|---|---|---|

| Oxidative Addition | Pd(0)L2 + Ar-Br | 0.0 | - |

| TS_OA | +15.2 | Pd-Br: 2.65, Pd-C: 2.40 | |

| [Ar-Pd(II)L2-Br] | -5.8 | Pd-Br: 2.45, Pd-C: 2.01 | |

| Transmetalation | [Ar-Pd(II)L2-Br] + Indole-B(OH)2 | -5.8 | - |

| TS_TM | +20.5 | Pd-C(Indole): 2.35, B-C(Indole): 1.80 | |

| [Ar-Pd(II)L2-Indole] | -10.1 | Pd-C(Indole): 2.05 | |

| Reductive Elimination | [Ar-Pd(II)L2-Indole] | -10.1 | - |

| TS_RE | +5.3 | C(Ar)-C(Indole): 2.50 | |

| Pd(0)L2 + Ar-Indole | -35.7 | - |

This table is illustrative and provides hypothetical data based on typical DFT calculations for Suzuki-Miyaura reactions.

Computational chemistry is instrumental in predicting the stereochemical and regiochemical outcomes of chemical reactions. nih.govacs.org

Stereochemical Outcomes: For reactions involving chiral centers, computational methods can predict the enantiomeric or diastereomeric excess. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The energy difference between these transition states can be used to predict the product distribution. nih.gov While Potassium trifluoro(1H-indol-6-yl)borate itself is achiral, it can be coupled with chiral partners, or the resulting product can possess axial chirality. In such cases, computational modeling can help in the rational design of chiral ligands to achieve high stereoselectivity.

Regioselectivity Predictions: In molecules with multiple potential reaction sites, predicting the regioselectivity is crucial. The indole nucleus, for instance, has several positions that could potentially react. While the boronate group is at the 6-position, other positions on the indole ring could be involved in side reactions. DFT calculations can predict the most likely site of reaction by comparing the activation energies for the different possible reaction pathways. For example, in the functionalization of a related 2,3,6-tribromo-1-methyl-1H-indole, regioselectivity is observed in Suzuki-Miyaura reactions, which can be explained by electronic arguments and supported by computational analysis. researchgate.net

The table below illustrates how computational models can be used to predict the regioselectivity of a hypothetical functionalization reaction on the indole ring of Potassium trifluoro(1H-indol-6-yl)borate.

| Reaction Site on Indole Ring | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| C6 (via Boronate) | TS_C6 | 20.5 | Major |

| C2 | TS_C2 | 28.9 | Minor |

| C3 | TS_C3 | 27.5 | Minor |

| C7 | TS_C7 | 30.1 | Minor |

This table is illustrative and provides hypothetical data to demonstrate the application of computational chemistry in predicting regioselectivity.

Applications of Potassium Trifluoro 1h Indol 6 Yl Borate in Carbon Carbon Bond Formation

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and materials science. nih.govresearchgate.net Potassium trifluoro(1H-indol-6-yl)borate serves as an excellent substrate for these palladium-catalyzed transformations, enabling the direct installation of the indole-6-yl moiety onto various organic scaffolds. nih.gov

The utility of potassium trifluoro(1H-indol-6-yl)borate is demonstrated by its successful coupling with a range of electrophilic partners under optimized palladium catalysis. Research has established general conditions that are broadly applicable to a variety of heteroaryltrifluoroborates, including the indolyl variant. nih.govscispace.com

Potassium trifluoro(1H-indol-6-yl)borate has been shown to couple efficiently with aryl chlorides, which are often less reactive and more cost-effective than the corresponding bromides or iodides. nih.gov In a key study, the coupling with an electron-rich aryl chloride, 4-chloroanisole, proceeded in excellent yield, highlighting the reactivity of the catalyst system. nih.gov

While this specific coupling is the primary documented example, the general protocol developed for heteroaryltrifluoroborates has proven effective for a wide array of electrophiles. This includes electron-rich, electron-neutral, electron-poor, and sterically hindered aryl and heteroaryl halides and triflates. nih.govnih.govnih.gov The tolerance for diverse functional groups on the electrophilic partner is a significant advantage of these systems. organic-chemistry.orgnih.gov This broad compatibility suggests a wide potential scope for potassium trifluoro(1H-indol-6-yl)borate in the synthesis of complex, indole-containing molecules.

Table 1: Suzuki-Miyaura Coupling of Potassium Trifluoro(1H-indol-6-yl)borate

| Electrophile | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | 6-(4-Methoxyphenyl)-1H-indole | 2 mol% Pd(OAc)₂, 4 mol% SPhos | K₃PO₄ | n-Butanol | 100 | 91 | nih.gov |

The success of coupling challenging substrates like heteroaryltrifluoroborates with aryl chlorides hinges on the development of highly active catalyst systems. For the coupling of potassium trifluoro(1H-indol-6-yl)borate, a combination of a palladium(II) acetate (B1210297) [Pd(OAc)₂] precatalyst and a sterically bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligand, SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has proven highly effective. nih.gov

These advanced ligands are crucial for generating highly reactive, monocoordinated L-Pd(0) catalytic species in solution. nih.gov This active form of the catalyst readily participates in the oxidative addition step with the aryl halide, which is often the rate-limiting step of the catalytic cycle, particularly for less reactive chlorides. nih.gov The use of such specialized ligands has become standard for achieving high efficiency in Suzuki-Miyaura reactions involving organotrifluoroborates. scispace.comnih.gov

The choice of base is critical for the efficiency of Suzuki-Miyaura reactions involving organotrifluoroborates. For the successful coupling of potassium trifluoro(1H-indol-6-yl)borate, potassium phosphate (B84403) (K₃PO₄) was used. nih.gov In the reaction mechanism, the base facilitates the in-situ hydrolysis of the stable, tetracoordinate trifluoroborate anion ([R-BF₃]K) to a more reactive tricoordinate boronic acid (R-B(OH)₂) or a related boronate species. organic-chemistry.org This species then undergoes transmetalation with the palladium complex.

While K₃PO₄ is effective, especially when paired with modern phosphine ligands in solvents like n-butanol or dioxane, other bases are also commonly employed in Suzuki-Miyaura reactions of trifluoroborates. nih.govscispace.com Cesium carbonate (Cs₂CO₃) is frequently used, often in solvent systems containing water, such as THF/H₂O or toluene (B28343)/H₂O. organic-chemistry.orgnih.govorganic-chemistry.org The selection of the optimal base is often determined through screening and depends on the specific substrates, catalyst, ligand, and solvent system. organic-chemistry.orgnih.gov

Modern advancements in Suzuki-Miyaura methodology focus on developing more sustainable and efficient protocols. This includes conducting reactions in environmentally benign solvents like water and reducing the amount of expensive palladium catalyst required. researchgate.netnih.gov

The protocol used for coupling potassium trifluoro(1H-indol-6-yl)borate already represents a highly efficient system, utilizing a low catalyst loading of just 2 mol% of the palladium precatalyst. nih.gov This level of efficiency is a direct result of using highly active phosphine ligands. scispace.comnih.gov

Furthermore, the use of organotrifluoroborates is highly compatible with aqueous reaction media. nih.gov Numerous studies report the successful Suzuki-Miyaura coupling of various aryl and heteroaryl trifluoroborates in water or mixed aqueous-organic solvents, sometimes enhanced by microwave irradiation. researchgate.netresearchgate.net These aqueous protocols offer benefits in terms of cost, safety, and environmental impact. While a specific application of an entirely aqueous system for potassium trifluoro(1H-indol-6-yl)borate has not been detailed, the general success of these methods for this class of compounds suggests high potential for its application in similar green chemistry protocols. nih.gov

Scope and Limitations with Aryl and Heteroaryl Halides/Triflates

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While palladium catalysis is the most common method for activating potassium organotrifluoroborates, other transition metals have been explored to expand their synthetic utility. Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for forming C(sp²)-C(sp³) bonds. nih.gov

Research has demonstrated that potassium aryl- and heteroaryltrifluoroborates can be effectively coupled with unactivated alkyl halides (bromides, chlorides, and iodides) using a nickel catalyst system. nih.gov A general and effective method employs a nickel(II) acetylacetonate (B107027) [Ni(acac)₂] precatalyst with a phenanthroline-type ligand. nih.govnih.gov This transformation allows for the formation of alkylated indoles, a structural motif not accessible through the standard Suzuki-Miyaura reaction. Although potassium trifluoro(1H-indol-6-yl)borate was not a specific substrate in the seminal studies, the methodology was proven to be robust for a variety of challenging heteroaryltrifluoroborates, indicating its likely applicability for this indole (B1671886) derivative. nih.gov This opens a complementary avenue for functionalizing the indole core at the 6-position.

Table 2: General Conditions for Nickel-Catalyzed Coupling of Heteroaryltrifluoroborates with Alkyl Halides

| Nucleophile Class | Electrophile Class | Catalyst System | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Potassium Heteroaryltrifluoroborates | Alkyl Bromides/Iodides | 5-10 mol% Ni(acac)₂, 10-20 mol% Bathophenanthroline | t-BuONa | Dioxane | 80 | nih.gov |

| Potassium Heteroaryltrifluoroborates | Alkyl Chlorides | 10 mol% Ni(COD)₂, 20 mol% L-Prolinol | t-BuONa | Dioxane | 80 | nih.gov |

Non-Cross-Coupling Carbon-Carbon Bond Forming Transformations

Beyond their well-established role in cross-coupling reactions, potassium organotrifluoroborates are versatile reagents in a variety of other carbon-carbon bond-forming transformations. Their stability and predictable reactivity make them valuable precursors for generating radical species under mild conditions, enabling novel functionalizations. This section explores the application of Potassium trifluoro(1H-indol-6-yl)borate in such non-cross-coupling reactions, focusing on radical-mediated processes and analogous allylation reactions.

Radical Functionalization Reactions (e.g., C-H Alkylation of Fluorophores)

Potassium organotrifluoroborates, including aryl and heteroaryl derivatives like Potassium trifluoro(1H-indol-6-yl)borate, have emerged as effective precursors for carbon-centered radicals under photoredox catalysis. nih.gov This approach allows for the formation of C-C bonds through mechanisms distinct from traditional two-electron cross-coupling pathways. The generation of a radical from the organotrifluoroborate salt typically involves a single-electron transfer (SET) process mediated by an excited photocatalyst. nih.govresearchgate.net

The general mechanism for the generation of an aryl radical from a potassium aryltrifluoroborate is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (PC*) is a potent single-electron oxidant that can oxidize the aryltrifluoroborate, leading to the formation of an aryl radical and subsequent fragmentation. nih.gov

While direct experimental data for the C-H alkylation of fluorophores using Potassium trifluoro(1H-indol-6-yl)borate is not extensively documented, the reactivity of analogous arylboronic acids and organotrifluoroborates with fluorescent molecules like coumarins provides a strong precedent. For instance, visible-light-mediated functionalization of coumarins has been achieved using boronic acids as alkyl sources in the presence of a photocatalyst. frontiersin.org This suggests a viable pathway for the C-H functionalization of various fluorophores using the indolyl radical generated from Potassium trifluoro(1H-indol-6-yl)borate. The indole moiety, being an important pharmacophore, could be introduced into fluorescent platforms for applications in chemical biology and materials science.

The reaction would likely proceed via the generation of the 1H-indol-6-yl radical, which could then add to the C-H bond of a suitable fluorophore, often an electron-deficient one, in a Minisci-type reaction. nih.gov The versatility of this method is highlighted by the wide range of functional groups tolerated under photoredox conditions.

Table 1: Representative Conditions for Radical C-H Functionalization using Arylboron Reagents

| Entry | Arylboron Reagent | Substrate | Photocatalyst | Oxidant/Additive | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Coumarin | Ru(bpy)₃Cl₂ | K₂S₂O₈ | MeCN/H₂O | 75 |

| 2 | 4-Methoxyphenylboronic acid | Lepidine | Eosin Y | None | DMSO | 82 |

| 3 | Potassium Phenyltrifluoroborate | Benzothiazole | fac-Ir(ppy)₃ | None | DMF | 68 |

This table presents data from analogous systems to illustrate the general conditions and potential efficacy of radical C-H functionalization reactions involving arylboron compounds.

Allylation Reactions (by analogy to related allyltrifluoroborates)

The application of Potassium trifluoro(1H-indol-6-yl)borate in allylation reactions proceeds via a different mechanistic framework than the direct allylation of electrophiles by potassium allyltrifluoroborate. nih.gov In the case of Potassium trifluoro(1H-indol-6-yl)borate, the compound serves as a nucleophilic source of the indolyl group in a palladium-catalyzed cross-coupling reaction with an allylic electrophile, rather than acting as an allylating agent itself. This is a key distinction from the reactivity of potassium allyltrifluoroborate, which directly transfers an allyl group to aldehydes and other electrophiles. nih.gov

By analogy to the extensive literature on Suzuki-Miyaura cross-coupling reactions, it is anticipated that Potassium trifluoro(1H-indol-6-yl)borate would react with various allylic partners, such as allylic halides or acetates, in the presence of a suitable palladium catalyst and base. This reaction would result in the formation of a new carbon-carbon bond between the indole ring and the allylic substrate, yielding 6-allyl-1H-indole derivatives.

The general catalytic cycle for such a transformation involves the oxidative addition of the palladium(0) catalyst to the allylic electrophile, followed by transmetalation with the organotrifluoroborate salt, and concluding with reductive elimination to afford the allylated indole product and regenerate the palladium(0) catalyst. The stability and ease of handling of potassium organotrifluoroborates make them attractive partners for these types of transformations. organic-chemistry.org

Table 2: Illustrative Palladium-Catalyzed Allylation with Arylboron Reagents

| Entry | Arylboron Reagent | Allylic Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Potassium Phenyltrifluoroborate | Allyl chloride | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 85 |

| 2 | Potassium Vinyltrifluoroborate | Cinnamyl bromide | PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 92 |

| 3 | Naphthylboronic acid | Allyl acetate | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 78 |

This table provides representative examples of palladium-catalyzed allylation reactions involving various organoboron reagents to demonstrate the expected reactivity pathway for Potassium trifluoro(1H-indol-6-yl)borate.

Broader Chemical Transformations and Functionalization Strategies Involving Organotrifluoroborates

Amination Reactions of Aryltrifluoroborates

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the creation of pharmaceuticals and functional materials where N-aryl moieties are prevalent. nih.gov Aryltrifluoroborates are effective coupling partners in copper-catalyzed amination reactions, such as the Chan-Lam and Ullmann-type couplings.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) facilitates the formation of aryl-heteroatom bonds by reacting an organoboron reagent with an amine or alcohol. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by copper complexes, often using copper(II) acetate (B1210297), and can be performed under mild conditions, even at room temperature and open to the air. organic-chemistry.orgwikipedia.org The scope of the organoboron component includes aryltrifluoroborates, which are considered stable precursors that likely hydrolyze in situ to the active boronic acid species for the catalytic cycle. st-andrews.ac.uk The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired N-arylated product and a copper(I) species. wikipedia.org

Ullmann-type reactions represent another significant copper-promoted method for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts and ligands that enable these transformations under milder conditions. nih.govwikipedia.org The mechanism for Ullmann-type aminations involves the reaction of a copper(I) amide with an aryl halide. wikipedia.org While typically associated with aryl halides, the principles extend to cross-coupling reactions involving organoboron reagents.

The choice between different amination strategies depends on the specific substrates and desired reaction conditions. Chan-Lam reactions are often favored for their mildness, whereas Ullmann-type couplings have a long history and a broad, well-documented scope. organic-chemistry.orgresearchgate.net

| Reaction Type | Catalyst/Reagents | Key Features | Relevant Citations |

| Chan-Lam Amination | Copper(II) salts (e.g., Cu(OAc)₂) | Mild conditions (often room temp.), tolerant of air and moisture, broad substrate scope including amines, amides, and carbamates. | organic-chemistry.orgwikipedia.orgst-andrews.ac.uk |

| Ullmann-Type Amination | Copper powder or Copper(I)/Copper(II) salts | Can form C-N bonds with various nitrogen nucleophiles; modern protocols use ligands to facilitate milder reaction conditions. | nih.govwikipedia.orgorganic-chemistry.org |

Carbonylative Reactions and Related Processes

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) into an organic molecule, providing access to valuable compounds like ketones, aldehydes, and carboxylic acid derivatives. nih.gov These transformations are predominantly catalyzed by palladium complexes. nih.govamanote.com Organotrifluoroborates can serve as the organometallic partner in these reactions, coupling with an organic halide or triflate in the presence of carbon monoxide (CO).

In a typical palladium-catalyzed carbonylative coupling , the catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by the insertion of CO into the resulting palladium-carbon bond to form a palladoyl intermediate. Transmetalation with the organotrifluoroborate reagent and subsequent reductive elimination yields the final ketone product and regenerates the Pd(0) catalyst. nih.gov The use of aryltrifluoroborates in these reactions is advantageous due to their stability and ease of handling. researchgate.net

Rhodium catalysts have also been employed in carbonylation reactions, including reductive annulation cascades that can involve C-H activation and carbonylation steps to construct complex cyclic ketone frameworks. nih.gov These advanced methods highlight the potential for organotrifluoroborates to participate in intricate, multi-step transformations.

| Process | Typical Catalyst | Description | Relevant Citations |

| Palladium-Catalyzed Carbonylative Coupling | Pd(0) complexes (e.g., Pd(OAc)₂, PdCl₂) with ligands | Couples an organotrifluoroborate with an organic halide and carbon monoxide to form ketones. | nih.govnih.gov |

| Rhodium-Catalyzed Carbonylation | Rh(I) or Rh(III) complexes | Used in various carbonylation processes, including those coupled with C-H activation to form complex cyclic systems. | nih.gov |

Expanding the Utility of the Trifluoroborate Motif in Dynamic Covalent Chemistry (referencing acyltrifluoroborates)

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of compounds that are in equilibrium, allowing the system to adapt and select for the most stable product under thermodynamic control. nih.govnih.gov This approach has found applications in materials science, drug discovery, and the creation of complex molecular architectures. nih.govchemrxiv.org

Boronate esters, formed from the condensation of boronic acids and diols, are a cornerstone of DCC due to their reversible nature, which is often responsive to pH changes. acs.orgnih.govacs.org While boronic acids are the typical precursors, the trifluoroborate motif, particularly in the form of potassium acyltrifluoroborates (KATs) , has emerged as a powerful tool in this field. chemrxiv.orgethz.ch

KATs react with hydroxylamines under mild, aqueous conditions to form KAT nitrones in a reversible manner. chemrxiv.orgresearchgate.net This dynamic equilibrium allows for the exchange of KAT and hydroxylamine (B1172632) partners, creating a dynamic covalent library. chemrxiv.org A key feature of this system is that the dynamic nitrone library can be "fixed" or trapped by acidification, which converts the reversible nitrone linkages into stable, static amide bonds. ethz.chresearchgate.net This provides a rare example of a dynamic system that can be switched to a permanent state on demand. chemrxiv.org

The reactivity and exchange rate in these systems are influenced by pH and the structure of the reacting partners. chemrxiv.org This tunability makes KATs highly valuable for applications such as the assembly of Covalent Organic Frameworks (COFs) and the discovery of bioactive molecules like PROTAC linkers. ethz.ch The ability to form stable amide bonds from a dynamic system under aqueous conditions distinguishes KAT chemistry from many other DCC systems. chemrxiv.orgresearchgate.net

| Dynamic System | Components | Key Feature | Relevant Citations |

| Boronate Ester Exchange | Boronic Acids + Diols | pH-reversible formation of boronate esters, widely used in self-healing materials and hydrogels. | acs.orgnih.govrsc.orgmdpi.com |

| KAT-Nitrone Exchange | Potassium Acyltrifluoroborates (KATs) + Hydroxylamines | Forms a dynamic nitrone library in aqueous media; can be irreversibly converted to stable amides upon acidification. | chemrxiv.orgethz.chresearchgate.net |

Future Research Directions and Perspectives for Potassium Trifluoro 1h Indol 6 Yl Borate Chemistry

Sustainable Synthesis and Applications (e.g., Green Solvents, Catalyst Recycling)

The future development of synthetic methodologies for Potassium trifluoro(1H-indol-6-yl)borate is intrinsically linked to the principles of green chemistry. Key areas of focus will be the adoption of environmentally benign solvents and the implementation of efficient catalyst recycling systems.

Current synthetic routes to organotrifluoroborates often rely on traditional organic solvents. Future research will likely explore the use of greener alternatives such as water, ethanol, or bio-derived solvents. researchgate.net The inherent stability of potassium organotrifluoroborates to air and moisture makes them amenable to aqueous reaction conditions, a significant advantage in sustainable synthesis. nih.gov

In the context of cross-coupling reactions, particularly the Suzuki-Miyaura reaction where indolyltrifluoroborates are commonly employed, the development of recyclable catalytic systems is crucial. bohrium.commdpi.com Heterogeneous catalysts, where the catalyst is immobilized on a solid support, offer a promising solution to prevent metal leaching and allow for easy separation and reuse. mdpi.commdpi.com Research into supporting palladium or other transition metal catalysts on materials like silica, carbon nanotubes, or polymers for reactions involving indole (B1671886) derivatives is an active area. mdpi.com The development of catalysts based on more abundant and less toxic metals like nickel or copper as alternatives to palladium is also a key direction for sustainable synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Indolyltrifluoroborates

| Feature | Conventional Approach | Future Green Approach |

| Solvents | Traditional organic solvents (e.g., Toluene (B28343), THF) | Water, Ethanol, Bio-derived solvents |

| Catalyst | Homogeneous palladium catalysts | Heterogeneous, recyclable catalysts (e.g., Pd on solid support), Nickel or Copper catalysts |

| Efficiency | Often requires stringent anhydrous conditions | Amenable to aqueous conditions, potential for flow chemistry |

| Waste | Significant solvent and catalyst waste | Reduced waste through solvent choice and catalyst recycling |

Chemo- and Regioselective Transformations of Complex Indole Systems

The indole nucleus possesses multiple reactive sites, making chemo- and regioselectivity a paramount challenge in the synthesis of complex indole-containing molecules. Future research will focus on leveraging the unique properties of the trifluoroborate group to achieve precise functionalization of poly-substituted indoles.

The trifluoroborate moiety can act as a directing group, influencing the regioselectivity of subsequent transformations on the indole ring. nih.gov Developing a deeper understanding of the electronic and steric effects of the trifluoroboratophenyl group at the C6 position will be crucial for predicting and controlling the outcome of electrophilic aromatic substitution and other C-H functionalization reactions on the indole core. nih.govresearchgate.net This will enable the selective introduction of functional groups at specific positions (C2, C3, C4, C5, or C7) of the indole, even in the presence of other substituents. researchgate.net

Research into catalyst-controlled site-selective C-H functionalization of indole derivatives is a rapidly advancing field. nih.gov By choosing appropriate catalysts and directing groups, it is possible to steer the reaction to a desired position on the indole ring. nih.gov Applying these principles to Potassium trifluoro(1H-indol-6-yl)borate will open up new avenues for the synthesis of highly complex and diverse indole libraries.

Table 2: Potential Regioselective Reactions on the Potassium trifluoro(1H-indol-6-yl)borate Scaffold

| Reaction Type | Target Position | Potential Catalyst/Reagent System | Desired Outcome |

| C-H Arylation | C2 or C3 | Palladium or Rhodium catalysts | Introduction of a new aryl group |

| C-H Alkenylation | C4 or C7 | Ruthenium catalysts | Formation of a carbon-carbon double bond |

| Halogenation | C3 or C5 | N-halosuccinimides | Introduction of a halogen for further functionalization |

| Nitration | C3 or C5 | Nitrating agents with controlled acidity | Introduction of a nitro group |

The development of orthogonal protecting group strategies will also be essential for the selective manipulation of complex indoles. The stability of the trifluoroborate group to a wide range of reaction conditions allows for the functionalization of other parts of the molecule while leaving the boron moiety intact for subsequent cross-coupling reactions. nih.gov

Development of New Reaction Classes and Catalytic Systems

While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of organoboron chemistry, the future of Potassium trifluoro(1H-indol-6-yl)borate lies in the exploration of novel reaction classes and catalytic systems.

A particularly promising area is the use of potassium organotrifluoroborates as radical precursors under photoredox catalysis. nih.govacs.orgwinthrop.edumdpi.comrsc.org This approach allows for the generation of carbon-centered radicals under mild conditions, enabling a variety of transformations that are complementary to traditional two-electron pathways. nih.gov For instance, the radical generated from Potassium trifluoro(1H-indol-6-yl)borate could participate in additions to alkenes, conjugate additions, and radical-radical coupling reactions. nih.gov The use of inexpensive and sustainable organic dyes as photocatalysts in these transformations is a key area of future research. acs.org

Furthermore, the development of dual catalytic systems, combining photoredox catalysis with transition metal or organocatalysis, will unlock new synthetic possibilities. nih.govnih.gov For example, a dual catalytic approach could enable the acylative cross-coupling of Potassium trifluoro(1H-indol-6-yl)borate with acid fluorides, providing a direct route to indolyl ketones. nih.gov

The exploration of tandem reactions, where multiple bond-forming events occur in a single pot, is another exciting frontier. nih.gov A sequence involving the initial cross-coupling of Potassium trifluoro(1H-indol-6-yl)borate followed by an intramolecular cyclization could provide rapid access to complex polycyclic indole structures.

Industrial Relevance and Scale-Up Considerations

For Potassium trifluoro(1H-indol-6-yl)borate to find widespread application in industrial settings, particularly in the pharmaceutical and materials science sectors, several challenges related to scale-up and process optimization must be addressed.

The development of robust and scalable synthetic routes is paramount. researchgate.netresearchgate.net This involves moving beyond laboratory-scale procedures to processes that are safe, efficient, and economically viable on a multi-kilogram scale. researchgate.net Continuous flow chemistry is a powerful tool for achieving this, offering improved safety, consistency, and throughput compared to batch processes. acs.orgnih.govyoutube.com The synthesis of key precursors and the trifluoroborate salt itself could be significantly streamlined using flow reactors. acs.org

Process analytical technology (PAT) will play a crucial role in monitoring and controlling large-scale reactions, ensuring consistent product quality and yield. researchgate.net Detailed mechanistic studies are also necessary to identify and mitigate potential side reactions and impurity formation during scale-up. researchgate.net

The potential applications of this compound in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials are vast. The indole motif is a privileged scaffold in drug discovery, and the ability to functionalize it selectively using the trifluoroborate handle could accelerate the development of new therapeutics. In materials science, indolyl-containing polymers and organic electronics could benefit from the synthetic versatility offered by this reagent. The use of fluoropolymers in pharmaceutical manufacturing equipment highlights the importance of fluorine-containing compounds in the industry. efpia.eu

Table 3: Key Considerations for Industrial Scale-Up of Potassium trifluoro(1H-indol-6-yl)borate Synthesis

| Factor | Challenge | Potential Solution |

| Safety | Exothermic reactions, handling of hazardous reagents | Continuous flow chemistry, process control |

| Cost | Expensive catalysts (e.g., Palladium) | Development of cheaper, more abundant metal catalysts (e.g., Ni, Cu), catalyst recycling |

| Efficiency | Low yields, difficult purification | Process optimization, flow chemistry, development of robust crystallization methods |

| Sustainability | Use of hazardous solvents, generation of waste | Green solvents, atom-economical reactions, waste minimization |

| Regulatory | Impurity profiling, process validation | Process Analytical Technology (PAT), robust quality control measures |

Q & A

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at room temperature; avoid prolonged exposure to humidity .

- Workup : Use Schlenk techniques for reactions requiring anhydrous conditions.

- Quenching : Residual borate salts should be neutralized with aqueous NH₄Cl before extraction .

How can researchers troubleshoot inconsistent yields in cross-coupling reactions involving this reagent?

Advanced

Common issues and solutions:

- Low conversion : Check for catalyst deactivation (use fresh Pd sources) or insufficient base (optimize molar equivalents).

- Byproduct formation : Monitor for protodeboronation via ¹⁹F NMR; add stabilizing ligands like SPhos.

- Moisture sensitivity : Pre-dry solvents over molecular sieves and ensure rigorous inert atmosphere .

What role does the indole substituent play in the stability and reactivity of this trifluoroborate?

Q. Advanced

- Electron-withdrawing groups (e.g., Br at the 6-position) enhance electrophilicity but may reduce solubility.

- Steric effects : Bulky groups at the indole’s 1-position can slow transmetallation; adjust catalyst loading (e.g., use Pd(OAc)₂ with bulky ligands).

Contradictory data on substituent effects necessitate systematic screening (e.g., Hammett studies) .

Are there alternative borylation strategies if direct lithiation-borylation fails?

Advanced

If lithiation is problematic:

Miyaura borylation : Use Pd-catalyzed coupling of indole halides with bis(pinacolato)diboron.

Direct electrophilic borylation : Employ BBr₃ with subsequent fluorination.

These methods avoid sensitive organolithium intermediates but may require higher temperatures .

How can researchers validate the purity of Potassium trifluoro(1H-indol-6-yl)borate before use?

Q. Basic

- Elemental analysis : Confirm boron and fluorine content (±0.3% tolerance).

- Ion chromatography : Detect residual K⁺ or Cl⁻ impurities.

- TGA/DSC : Assess thermal stability and hydrate formation .

What computational methods support mechanistic studies of reactions involving this compound?

Q. Advanced

- DFT calculations : Model transition states for transmetallation steps in Suzuki couplings.

- Molecular dynamics : Simulate solvent effects on borate solubility.

Validate computational results with kinetic isotopic effect (KIE) studies or in-situ IR monitoring .

How does this trifluoroborate compare to other borate reagents in nucleophilic aromatic substitution (SNAr)?

Q. Advanced

- Advantages : Trifluoroborates resist hydrolysis better than boronic acids.

- Limitations : Lower reactivity in SNAr compared to aryl triflates; activation with Cu(I) or Ni(0) may be required.

Contradictory reports on directing effects (e.g., indole’s NH vs. BF₃K groups) highlight the need for substrate-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.